2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid
Overview
Description
The compound is a derivative of acetic acid where the hydrogen of the acetic acid is replaced by a 5-Fluoro-2-methylphenyl group .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 5-Fluoro-2-methylphenylboronic acid, consists of a phenyl ring (a six-membered carbon ring) with a fluorine atom and a methyl group attached . The exact structure of “2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid” would depend on the specific locations of these groups on the phenyl ring.Chemical Reactions Analysis
Again, without specific information, it’s hard to comment on the chemical reactions of this compound. Phenyl groups can undergo various reactions such as electrophilic aromatic substitution, nucleophilic substitution, and others .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., are specific to each compound and would need to be determined experimentally .Scientific Research Applications
Organic Synthesis
The synthesis of related fluorinated compounds such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of anti-inflammatory and analgesic materials, demonstrates the relevance of fluorinated compounds in drug development and industrial applications. Practical synthesis methods have been developed to overcome challenges associated with cost and safety, highlighting the importance of fluorinated compounds like 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid in chemical manufacturing processes (Qiu et al., 2009).
Cancer Treatment and Imaging
Fluorinated pyrimidines, including compounds related to the studied acid, play a significant role in cancer treatment. They contribute to more precise cancer treatments through their incorporation into RNA and DNA, affecting nucleic acid structure and dynamics. This is part of ongoing research to optimize cancer therapy in the era of personalized medicine (Gmeiner, 2020). Additionally, delta-aminolevulinic acid (a related compound) has shown promise in surgical oncology for tumor-specific fluorescence imaging, aiding in the precise surgical resection of tumors (Georges et al., 2019).
Environmental Science
The degradation and environmental impact of fluorinated compounds, including herbicides and related chemicals, have been the subject of scientific studies. Research into microbial degradation pathways and environmental persistence of these compounds is crucial for assessing their environmental fate and potential risks (Liu & Mejia Avendaño, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZITPKJNUMTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271398 | |
Record name | 5-Fluoro-2-methyl-α-oxobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid | |
CAS RN |
890097-98-0 | |
Record name | 5-Fluoro-2-methyl-α-oxobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890097-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methyl-α-oxobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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